(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride
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Overview
Description
(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl3N2O and its molecular weight is 355.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including morpholine and methyl piperazine, have been evaluated for antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, Demirbas, 2007).
Physical Organic Chemistry and Nucleophilic Substitution
Kinetic studies on reactions involving nucleophilic substitution by amines, including piperidine, have provided insights into the mechanistic aspects of reactions involving carbene complexes. These studies could inform the synthesis and modification of similar compounds for specific applications in organic chemistry (Bernasconi and Bhattacharya, 2003).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis involved reactions between acid chlorides and amines, including 2-hydroxyethyl piperazine. These compounds exhibited variable and modest activity against bacteria and fungi, highlighting their potential in medicinal chemistry applications (Patel, Agravat, Shaikh, 2011).
Molecular Docking Studies of Benzimidazole Derivatives
Molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, including those with piperidin-1-ylmethyl groups, have shown potential anti-cancer activity. This research could guide the design of new compounds for cancer treatment (Karayel, 2021).
Serotonin Receptor Agonists
Benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have been explored for their effects on gastrointestinal motility. These compounds, acting as serotonin 4 receptor agonists, could offer potential as novel prokinetic agents with reduced side effects (Sonda, Katayama, Kawahara, Sato, Asano, 2004).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, generally interact with gaba receptors .
Mode of Action
Piperidine compounds, including (5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride, mediate their action by binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that piperidine derivatives can influence various biochemical processes, including those involving hydroxyl oxidation, amination, and imine reduction .
Result of Action
It is known that piperidine derivatives can cause significant changes at the molecular and cellular level, including causing flaccid paralysis of worms .
Action Environment
It is known that environmental factors can significantly influence the action of various chemical compounds .
Properties
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.2ClH/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12;;/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKNXISAQVFTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050502-90-3 |
Source
|
Record name | [(5-chloro-2-ethoxyphenyl)methyl][(piperidin-4-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.